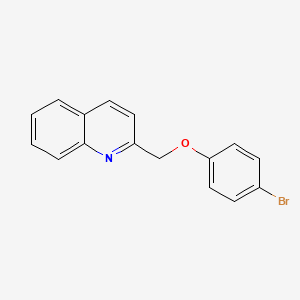
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one is an organic compound that features a thiophene ring substituted with an ethynyl group and an oxazole ring substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide or nitrile under acidic or basic conditions.
Final Coupling: The thiophene and oxazole rings can be coupled together through a variety of methods, including cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one can undergo a variety of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced to form an imidazole ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for electrophilic substitution include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: The major product of oxidation would be a carbonyl-substituted thiophene.
Reduction: The major product of reduction would be an imidazole-substituted thiophene.
Substitution: The major products of substitution would be halogenated or nitrated thiophenes.
科学的研究の応用
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one has a variety of scientific research applications, including:
Materials Science: This compound can be used as a building block for the synthesis of conjugated polymers, which have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or cancer.
Biology: This compound can be used as a probe for studying biological processes, such as protein-protein interactions or enzyme activity.
Industry: This compound can be used as an intermediate in the synthesis of other valuable chemicals, such as agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, for example, this compound may exert its effects by binding to a specific protein or enzyme and modulating its activity. The ethynyl group can act as a reactive site for covalent modification of the target protein, while the thiophene and oxazole rings can provide additional interactions, such as hydrogen bonding or π-π stacking.
類似化合物との比較
Similar Compounds
2-(5-ethynyl-thiophen-2-yl)-4,4-dimethyl-4H-oxazole: This compound is similar in structure but lacks the carbonyl group on the oxazole ring.
2-(5-ethynyl-thiophen-2-yl)-4,4-dimethyl-4H-imidazole: This compound is similar in structure but has an imidazole ring instead of an oxazole ring.
2-(5-ethynyl-thiophen-2-yl)-4,4-dimethyl-4H-pyrrole: This compound is similar in structure but has a pyrrole ring instead of an oxazole ring.
Uniqueness
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one is unique due to the presence of both the ethynyl-substituted thiophene and the dimethyl-substituted oxazole rings. This combination of structural features can provide unique electronic and steric properties, making this compound a valuable building block for the synthesis of new materials and drugs.
特性
CAS番号 |
919098-99-0 |
|---|---|
分子式 |
C11H9NO2S |
分子量 |
219.26 g/mol |
IUPAC名 |
2-(5-ethynylthiophen-2-yl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO2S/c1-4-7-5-6-8(15-7)9-12-11(2,3)10(13)14-9/h1,5-6H,2-3H3 |
InChIキー |
JGYIUKBINIQRMA-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)OC(=N1)C2=CC=C(S2)C#C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8725515.png)
![1-[6-(Benzyloxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B8725532.png)


![2-[(2-bromophenyl)methoxy]oxane](/img/structure/B8725555.png)

![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)





